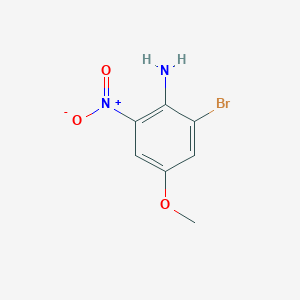

2-Bromo-4-methoxy-6-nitroaniline

Overview

Description

2-Bromo-4-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring bromine, methoxy, and nitro functional groups

Mechanism of Action

Target of Action

It’s known that nitroaniline compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .

Mode of Action

Nitroaniline compounds are known to participate in diverse reactions such as coupling, condensation, and nucleophilic substitution . In the case of similar compounds, a multistep synthesis process involving nitration, conversion from the nitro group to an amine, and bromination is often employed .

Biochemical Pathways

Nitroaniline compounds are known to be involved in the synthesis of various organic compounds, suggesting they may influence a wide range of biochemical pathways .

Pharmacokinetics

Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours .

Result of Action

Given its use as an intermediate in the synthesis of various compounds, it can be inferred that its action results in the formation of new compounds with diverse properties .

Action Environment

It’s known that factors such as temperature, ph, and presence of other compounds can influence the reactions in which nitroaniline compounds are involved .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methoxy-6-nitroaniline provides specific functional groups required for polymerization reactions, enabling the production of polymers with desired properties like optical clarity, thermal stability, and electrical conductivity .

Molecular Mechanism

It is known to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-6-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 4-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-6-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Reduction: 2-Bromo-4-methoxy-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-methoxy-6-nitroaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its functional groups.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-nitroaniline: Similar structure but lacks the methoxy group.

2-Methoxy-4-nitroaniline: Similar structure but lacks the bromine atom.

Biological Activity

2-Bromo-4-methoxy-6-nitroaniline is an organic compound classified as a nitroaniline derivative. Its molecular formula is C₇H₇BrN₂O₃, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and applications in scientific research.

This compound features a bromine atom, a methoxy group, and a nitro group attached to an aniline structure. These functional groups contribute to its chemical reactivity and biological activity.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 231.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological targets, potentially leading to antimicrobial and anticancer effects.

- Antimicrobial Activity : Nitro compounds have been shown to exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with nucleic acid synthesis.

- Anticancer Properties : Research indicates that nitroanilines can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound are primarily excreted via urine after oral administration. For instance, related nitroanilines have shown a recovery rate of 75-79% in urine within 72 hours post-administration, indicating significant renal clearance.

Case Studies and Research Findings

Several studies have investigated the biological activities of nitroanilines, including derivatives similar to this compound:

- Antimicrobial Studies : In vitro tests revealed that nitroanilines exhibit activity against both Gram-positive and Gram-negative bacteria. For example, one study demonstrated that certain nitroanilines inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Studies : A study published in Molecules highlighted the potential of nitro-containing compounds to exhibit antiproliferative effects against murine melanoma B16 cells while showing low toxicity towards normal cells .

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

2-bromo-4-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRRMSGEDGSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620387 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10172-35-7 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromo-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.